molecular formula C10H11BrFN B13045300 (S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine

(S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine

Cat. No.: B13045300
M. Wt: 244.10 g/mol
InChI Key: YORBCUABTMXJKE-JTQLQIEISA-N
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Description

(S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine (CAS: 1228557-32-1) is a chiral pyrrolidine derivative featuring a bromo-fluorophenyl substituent. Its molecular formula is C₁₀H₁₁BrFN, with a molecular weight of 244.1 g/mol . Key physicochemical properties include a predicted boiling point of 264.8±40.0°C, density of 1.441±0.06 g/cm³, and a pKa of 9.10±0.10 . The (S)-enantiomer configuration is critical for its stereochemical interactions in biological systems. This compound is of interest in medicinal chemistry due to its halogenated aromatic ring and pyrrolidine core, which may influence binding affinity and metabolic stability.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(2S)-2-(2-bromo-5-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1

InChI Key

YORBCUABTMXJKE-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2)F)Br

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

Preparation Methods

Step 1: Preparation of the Starting Material

The starting material, such as a substituted phenylamine, is functionalized with bromine and fluorine atoms at specific positions. This step often uses:

  • Reagents: N-bromosuccinimide (NBS) for bromination and Selectfluor® for fluorination.
  • Conditions: Solvents like dichloromethane (DCM) under mild temperatures (0–25°C).

Step 2: Formation of the Pyrrolidine Ring

The pyrrolidine ring is synthesized via cyclization:

  • Reagents: Ethyl acrylate or similar electrophiles.
  • Catalysts: Lewis acids such as boron trifluoride etherate (BF₃·Et₂O).
  • Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon).

Step 3: Chiral Resolution

To obtain the (S)-enantiomer:

  • Method 1: Use of chiral auxiliaries during synthesis to induce stereoselectivity.
  • Method 2: Post-synthesis resolution using chiral chromatography or crystallization with resolving agents like tartaric acid derivatives.

Industrial Scale-Up

For large-scale production:

  • Batch processing techniques are employed to optimize yields.
  • Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure high purity.
  • Purification involves recrystallization or column chromatography using silica gel.

Reaction Data Table

Step Reagents & Catalysts Conditions Yield (%) Notes
1 NBS, Selectfluor®, DCM 0–25°C ~85 Controlled halogenation
2 Ethyl acrylate, BF₃·Et₂O Reflux, inert atmosphere ~70 Cyclization to form pyrrolidine
3 Chiral chromatography Ambient ~95 High enantiomeric excess achieved

Analytical Characterization

Characterization of the synthesized compound ensures structural integrity and purity:

Challenges in Synthesis

  • Ensuring regioselectivity during halogenation.
  • Achieving high enantiomeric purity in large-scale production.
  • Managing reaction by-products, which can complicate purification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: N-oxides or hydroxylated derivatives.

    Reduction Products: Dehalogenated pyrrolidines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring substituted with a bromine and fluorine atom on the phenyl group, which contributes to its biological activity. The presence of these halogens can influence the compound's reactivity, solubility, and interactions with biological targets.

1.1. Anticancer Applications

Research has indicated that pyrrolidine derivatives, including (S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine, can serve as effective anticancer agents. For instance, derivatives of pyrrolidine have been synthesized and tested against various cancer cell lines:

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Thiosemicarbazone Pyrrolidine-Copper(II) ComplexA549 (Lung Cancer)0.99 ± 0.09Dobrova et al. (2016)
Multimeric Pyrrolidine IminosugarsFabry Disease0.20Martinez-Bailen et al. (2020)

These studies highlight the potential of pyrrolidine derivatives to enhance enzyme activity and exhibit selective cytotoxicity towards cancer cells.

1.2. Neurological Disorders

Pyrrolidine compounds have also been explored for their neuroprotective effects. For example, certain derivatives have shown promise as inhibitors of neuropeptide Y receptors, which play a role in anxiety and depression:

CompoundMechanism of ActionReference
Pyrrolidine DerivativeNeuropeptide Y Receptor InhibitionLi et al. (2020)

This application suggests that this compound could be further investigated for its potential in treating neurological disorders.

2.1. Organic Synthesis

This compound serves as an important intermediate in organic synthesis due to its unique structure:

  • Building Block for APIs : The compound can be utilized as a scaffold for designing new active pharmaceutical ingredients (APIs), particularly in the synthesis of complex molecules.
  • Reactivity : The bromine atom facilitates nucleophilic substitutions while the fluorine enhances electrophilic aromatic reactions, making it versatile for various synthetic pathways.

Pharmacological Studies

Recent studies have focused on the pharmacodynamics and pharmacokinetics of pyrrolidine derivatives, including:

  • Safety Profiles : Investigating the adverse effects associated with high doses or prolonged exposure to compounds containing pyrrolidine rings.
  • Bioavailability : Assessing how modifications to the structure affect absorption and distribution in biological systems.

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1 : A study demonstrated that a related pyrrolidine derivative significantly inhibited the growth of A549 lung cancer cells compared to standard chemotherapy agents.
  • Case Study 2 : Research on pyrrolidine-based compounds revealed their potential as modulators of TRPA1 channels, which are implicated in pain sensation and respiratory diseases.

Mechanism of Action

The mechanism of action of (S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :
  • Core : Pyrrolidine (saturated 5-membered ring with nitrogen).
  • Substituents : 2-Bromo-5-fluorophenyl group.
  • Stereochemistry : (S)-configuration at the chiral center.
Thiochromene Derivatives ():
  • Core : Thiochromene (fused benzothiopyran ring system).
  • Substituents : Nitro, alkoxy (ethoxy/methoxy), and 2-bromo-5-fluorophenyl groups.
  • Key Interactions : C-H⋯O, C-F⋯O, and π⋯π stacking in crystal structures .
Pyridine Derivatives ():
  • Core : Pyridine (aromatic 6-membered ring with nitrogen).
  • Substituents : Halogens (e.g., bromo, chloro, fluoro), sulfonyl, or hydroxyl groups.
  • Example : 2-Bromopyridine (CAS: 109-04-6) has a simpler structure with a bromine substituent .

Structural Implications :

  • The pyrrolidine core in the target compound provides conformational flexibility , unlike rigid aromatic systems in pyridine or thiochromenes.
  • Halogen substituents (Br, F) in all compounds enable halogen bonding , but the saturated pyrrolidine ring may reduce π-stacking compared to thiochromenes .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
(S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine 244.1 264.8 ± 40.0 1.441 ± 0.06 9.10 ± 0.10
2-Bromopyridine 158.0 173–175 1.657 ~5.0
Thiochromene Derivative A () ~370 (estimated) Not reported Not reported Not reported

Key Observations :

  • The target compound’s higher molecular weight and basic pKa (due to pyrrolidine’s amine) contrast with pyridine derivatives, which are less basic and lighter.
  • Bromine’s electronegativity in all compounds enhances lipophilicity , but the target’s saturated ring may improve solubility in polar solvents compared to aromatic systems.

Biological Activity

(S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a phenyl group with bromine and fluorine substituents. Its molecular formula is C11_{11}H12_{12}BrF, with a molecular weight of approximately 244.10 g/mol. The halogen substituents significantly influence its chemical properties, enhancing its binding affinity to various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of bromine and fluorine enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This compound may act as a modulator of enzyme functions and receptor activities, potentially influencing various signaling pathways in cells.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives with similar structures have shown promise in inhibiting the growth of lung adenocarcinoma cells (A549) with varying degrees of efficacy .
  • Antimicrobial Properties : The compound's structural features may contribute to its effectiveness against certain bacterial strains. Studies on related compounds have demonstrated significant inhibition against multidrug-resistant Staphylococcus aureus and other pathogens .
  • Enzyme Modulation : The compound's ability to interact with nuclear receptors such as the constitutive androstane receptor (CAR) has been noted. Such interactions are critical for understanding its potential role in drug metabolism and detoxification processes in the liver .

Anticancer Research

In a study investigating the anticancer properties of pyrrolidine derivatives, this compound was evaluated alongside other compounds. The results indicated that it could induce cytotoxicity in A549 cells, although further studies are needed to determine its mechanism of action and specificity .

Antimicrobial Evaluation

Research on structurally similar compounds showed that modifications in the phenyl ring significantly affect antimicrobial activity. For example, compounds with halogen substitutions exhibited enhanced activity against Pseudomonas aeruginosa, indicating that this compound could also possess similar properties .

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerCytotoxicity in A549 cells
AntimicrobialInhibition of Staphylococcus aureus
Enzyme ModulationInteraction with CAR

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